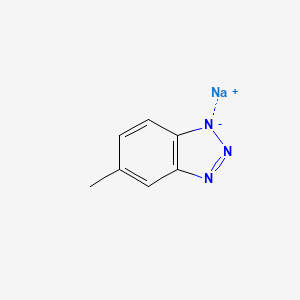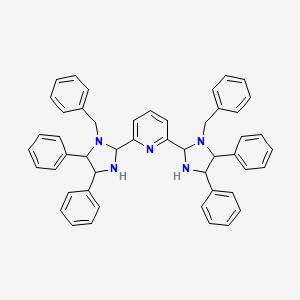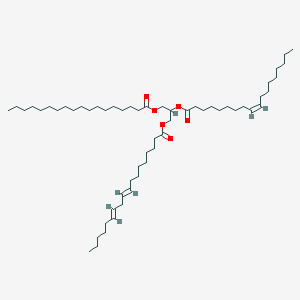
2-(Oleoyloxy)-3-(stearoyloxy)propyl octadeca-9,12-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oleoyloxy)-3-(stearoyloxy)propyl octadeca-9,12-dienoate is a complex ester compound It is composed of oleic acid, stearic acid, and linoleic acid derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oleoyloxy)-3-(stearoyloxy)propyl octadeca-9,12-dienoate typically involves esterification reactions. The process begins with the preparation of the individual fatty acid esters, followed by their combination to form the final compound. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of immobilized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Oleoyloxy)-3-(stearoyloxy)propyl octadeca-9,12-dienoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, altering its properties.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroperoxides, while reduction can yield saturated esters.
Wissenschaftliche Forschungsanwendungen
2-(Oleoyloxy)-3-(stearoyloxy)propyl octadeca-9,12-dienoate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and transesterification reactions.
Biology: The compound is studied for its potential role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
The mechanism by which 2-(Oleoyloxy)-3-(stearoyloxy)propyl octadeca-9,12-dienoate exerts its effects involves its interaction with biological membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of the membrane, potentially influencing various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Oleoyloxy)-3-(stearoyloxy)propyl octadecanoate: Similar in structure but lacks the double bonds present in the linoleic acid derivative.
2-(Oleoyloxy)-3-(stearoyloxy)propyl linoleate: Contains linoleic acid but differs in the specific ester linkages.
Uniqueness
2-(Oleoyloxy)-3-(stearoyloxy)propyl octadeca-9,12-dienoate is unique due to the presence of multiple fatty acid derivatives, each contributing distinct properties. The combination of oleic, stearic, and linoleic acid derivatives imparts unique physicochemical characteristics, making it valuable for various applications.
Eigenschaften
Molekularformel |
C57H104O6 |
|---|---|
Molekulargewicht |
885.4 g/mol |
IUPAC-Name |
[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25,27-28,30,54H,4-15,17-18,20-24,26,29,31-53H2,1-3H3/b19-16+,28-25+,30-27- |
InChI-Schlüssel |
CNGSOZKJBWHOEG-HJMJOFQISA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/C/C=C/CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


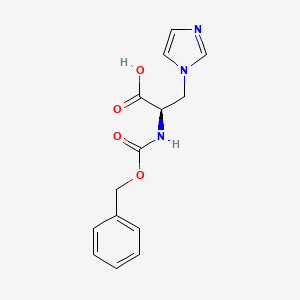
![3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B15287239.png)
![(3R,4S,5S)-4-[(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoic acid](/img/structure/B15287242.png)
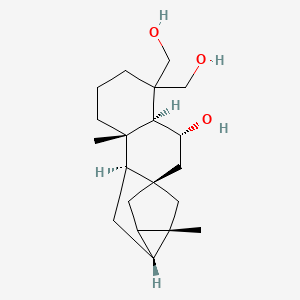
![2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15287250.png)
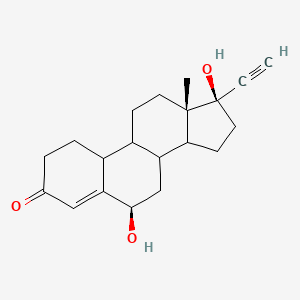
![1-Chloro-3,5-bis[O-(4-toluoyl)]-2-Deoxy-Ribose](/img/structure/B15287263.png)
![[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octatriaconta-20,23,26,29,32-pentaenoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B15287267.png)

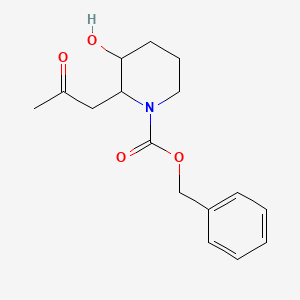
![1-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B15287296.png)

